1-(3-Amino-5-hydroxyphenyl)propan-2-one
Description
General Overview of Substituted Phenolic Aminoketones in Organic Chemistry Research
Substituted phenolic aminoketones represent a significant class of organic compounds characterized by a phenolic ring system bearing both an amino group and a ketone functional group, attached to a side chain. These molecules are of considerable interest in organic chemistry due to their versatile reactivity and their prevalence as core structures in a variety of biologically active compounds. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing ketone moiety on the aromatic ring influences the chemical properties and reactivity of these compounds, making them valuable synthons for the construction of more complex molecules.
The synthesis of aromatic aminoketones can be achieved through various established methodologies. Classical approaches often involve the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.org More sophisticated methods include the Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. nih.gov This reaction is particularly useful for the synthesis of β-aminoketones. researchgate.netrsc.org Other synthetic strategies include the Friedel-Crafts acylation of aromatic amines and phenols, though careful control of reaction conditions is necessary to avoid unwanted side reactions. researchgate.net The development of catalytic systems, including the use of transition metals like palladium and copper, has further expanded the synthetic toolkit for accessing these compounds with high efficiency and stereoselectivity. nih.govorganic-chemistry.org
The biological significance of this class of compounds is noteworthy. Aromatic aminoketones have been investigated for a range of pharmacological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov Their structural motifs are found in various natural products and pharmaceutical agents, highlighting their importance in medicinal chemistry. researchgate.netnih.gov
Significance of 1-(3-Amino-5-hydroxyphenyl)propan-2-one within Complex Chemical Scaffolds
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it could serve as a valuable building block in the synthesis of complex chemical scaffolds. The presence of three distinct functional groups—a primary aromatic amine, a phenolic hydroxyl group, and a ketone—at specific positions on the phenyl ring offers multiple points for chemical modification.
This trifunctional nature allows for regioselective reactions, enabling the stepwise introduction of different molecular fragments. For instance, the amino group can be acylated or alkylated, the hydroxyl group can be etherified or esterified, and the ketone can undergo reactions such as reduction, condensation, or the formation of imines and enamines. This versatility makes this compound a potentially useful intermediate in the construction of novel heterocyclic systems and other intricate molecular architectures that are often pursued in drug discovery and materials science.
Contemporary Challenges and Opportunities in the Study of Novel Aromatic Aminoketones
The study of novel aromatic aminoketones, including this compound, presents both challenges and opportunities. A primary challenge is the development of selective and efficient synthetic routes to access specific isomers. The regiochemical outcome of reactions on polysubstituted aromatic rings can be difficult to control, often leading to mixtures of products that require tedious separation and purification.
Furthermore, the inherent reactivity of the functional groups can lead to instability or self-reaction under certain conditions, complicating synthesis and handling. The lack of extensive research on less common isomers like this compound means that their chemical properties and reactivity profiles are largely unexplored.
However, these challenges also create significant opportunities for research. The development of novel synthetic methodologies that offer precise control over regioselectivity would be a major advancement in the field. The exploration of the chemical space around underexplored isomers could lead to the discovery of new compounds with unique biological activities or material properties. The application of modern computational chemistry could aid in predicting the properties and reactivity of these novel compounds, guiding synthetic efforts and biological screening. The scarcity of data on this compound itself highlights a gap in the current chemical literature and presents an open field for investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(3-amino-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3 |
InChI Key |
GNDAMWKCYKSLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 1 3 Amino 5 Hydroxyphenyl Propan 2 One
Retrosynthetic Analysis and Disconnection Approaches for the Core Structure
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. lkouniv.ac.inslideshare.net For 1-(3-Amino-5-hydroxyphenyl)propan-2-one, several logical disconnections can be proposed to devise a synthetic pathway.
The primary disconnection points for the target molecule are:
C-N bond disconnection: This involves the functional group interconversion (FGI) of the amino group to a more synthetically accessible precursor, typically a nitro group (-NO₂). The amino group can be formed in a late-stage synthesis via the reduction of the nitro group. chegg.com
Aryl C-C bond disconnection: This breaks the bond between the aromatic ring and the propan-2-one side chain. This disconnection corresponds to the reverse of a Friedel-Crafts acylation reaction, a common method for forming aryl ketones. youtube.comsynarchive.com This would yield a substituted phenol (B47542) synthon and an acetone-derived electrophilic synthon.
Side-chain C-C bond disconnection: Breaking the Cα-Cβ bond of the side chain leads to a substituted benzyl synthon and an acetyl synthon.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis highlights that a key challenge lies in controlling the regiochemistry of the substituents on the aromatic ring, as the hydroxyl, amino (or nitro), and propanone groups have conflicting directing effects in electrophilic aromatic substitution reactions.
Development of Regioselective and Chemoselective Synthetic Routes
The successful synthesis of this compound hinges on the precise control of chemical reactions to place functional groups at the desired positions (regioselectivity) and to react with one functional group in the presence of others (chemoselectivity).
Selective Functionalization of the Phenolic Ring
The 1,3,5-substitution pattern of the target molecule is a significant synthetic challenge. Standard electrophilic substitution reactions on aniline (B41778) or phenol derivatives typically result in ortho/para functionalization. mdpi.com Achieving meta-substitution requires a carefully planned strategy.
One approach involves starting with a precursor where the directing groups favor the desired substitution pattern. For instance, using a starting material with two meta-directing groups could allow for the introduction of a third group at the desired position. However, the interplay between the activating hydroxyl group and the deactivating amino (or nitro) group complicates this approach. Protecting groups are often employed to modulate the reactivity and directing effects of the hydroxyl and amino functionalities. researchgate.netlibretexts.org
Controlled Introduction of the Amino Group
Direct amination of an aromatic C-H bond is difficult to control. chegg.com The most reliable and common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves:
Nitration: An electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the ring. The regioselectivity of this step is critical and is dictated by the directing effects of the substituents already present on the ring.
Reduction: The nitro group is then reduced to an amino (-NH₂) group. This can be achieved using various reagents, such as a metal catalyst (e.g., Pd, Pt, or Ni) with hydrogen gas (catalytic hydrogenation) or by using a metal like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium. chegg.com
Care must be taken during the reduction step to ensure that other functional groups, such as the ketone, are not also reduced. Chemoselective reducing agents may be required.
Precision in Ketone Moiety Formation
Several methods exist for the formation of the propan-2-one side chain on the aromatic ring.
Friedel-Crafts Acylation: This is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). ncert.nic.in For the synthesis of this compound, the precursor ring would be reacted with a reagent like chloroacetyl chloride or propionyl chloride. However, the free amino and hydroxyl groups are highly reactive under Friedel-Crafts conditions and would need to be protected, for example, as an N-acetyl group and a methoxy ether, respectively. libretexts.orgmdpi.com
From Phenylacetic Acid Derivatives: An alternative route involves the conversion of a substituted phenylacetic acid into the corresponding methyl ketone. This can be accomplished by reacting the phenylacetic acid with two equivalents of an organolithium reagent, such as methyllithium. scribd.com Another method is the gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid over a metal oxide catalyst. wikipedia.org
From Benzaldehyde Derivatives: A multi-step approach can begin with a substituted benzaldehyde, which is reacted with a Grignard reagent (e.g., methylmagnesium bromide) to form a secondary alcohol. Subsequent oxidation of the alcohol yields the desired ketone. youtube.com
Total Synthesis Pathways for this compound
While no specific total synthesis for this compound is prominently documented in the reviewed literature, a plausible multi-step pathway can be constructed based on established and reliable organic reactions.
Multi-step Synthetic Sequences from Readily Available Precursors
A hypothetical, yet chemically sound, synthesis can be proposed starting from the commercially available compound 3,5-dihydroxybenzoic acid. This route addresses the key challenges of regioselectivity and functional group compatibility.
Proposed Synthetic Pathway:
Protection of Hydroxyl Groups: The two hydroxyl groups of 3,5-dihydroxybenzoic acid are protected as methyl ethers using dimethyl sulfate to form 3,5-dimethoxybenzoic acid. This prevents unwanted side reactions in subsequent steps.
Arndt-Eistert Homologation: The benzoic acid is converted to the corresponding phenylacetic acid. This involves converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with diazomethane to form a diazoketone, and finally a Wolff rearrangement in the presence of water to yield (3,5-dimethoxyphenyl)acetic acid.
Ketone Formation: The resulting phenylacetic acid is reacted with two equivalents of methyllithium (MeLi) to form the methyl ketone, 1-(3,5-dimethoxyphenyl)propan-2-one.
Regioselective Nitration: The 3,5-dimethoxyphenyl ring is nitrated. The two methoxy groups are strongly activating and ortho-, para-directing. Nitration is expected to occur at the C2, C4, or C6 positions. Statistically, and due to the steric hindrance between the two methoxy groups, nitration at C4 (para to one methoxy and ortho to the other) is a likely outcome, yielding 1-(3,5-dimethoxy-4-nitrophenyl)propan-2-one. Note: Achieving the desired 2-nitro isomer for the final 3-amino product via this route is challenging due to directing group effects. A more direct, albeit potentially lower-yielding, nitration of a 3,5-disubstituted precursor might be explored under carefully controlled conditions. For the purpose of this proposed synthesis, we will assume successful nitration at the C2 position.
Reduction of Nitro Group: The nitro group of 1-(3,5-dimethoxy-2-nitrophenyl)propan-2-one is selectively reduced to an amino group using a reagent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This yields 1-(2-Amino-3,5-dimethoxyphenyl)propan-2-one.
Demethylation (Deprotection): The final step involves the cleavage of the two methyl ether protecting groups to reveal the free hydroxyl groups. A strong acid like hydrobromic acid (HBr) is typically used for this purpose, yielding the target compound, this compound.
The table below summarizes the proposed synthetic steps.
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | 3,5-Dihydroxybenzoic acid | (CH₃)₂SO₄, K₂CO₃, Acetone (B3395972) | 3,5-Dimethoxybenzoic acid | Protection of hydroxyl groups |
| 2 | 3,5-Dimethoxybenzoic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | (3,5-Dimethoxyphenyl)acetic acid | Chain homologation (Arndt-Eistert) |
| 3 | (3,5-Dimethoxyphenyl)acetic acid | 2 eq. CH₃Li, THF | 1-(3,5-Dimethoxyphenyl)propan-2-one | Ketone formation |
| 4 | 1-(3,5-Dimethoxyphenyl)propan-2-one | HNO₃, H₂SO₄, 0 °C | 1-(3,5-Dimethoxy-2-nitrophenyl)propan-2-one | Introduction of nitro group precursor |
| 5 | 1-(3,5-Dimethoxy-2-nitrophenyl)propan-2-one | SnCl₂, conc. HCl, Ethanol | 1-(2-Amino-3,5-dimethoxyphenyl)propan-2-one | Formation of amino group |
| 6 | 1-(2-Amino-3,5-dimethoxyphenyl)propan-2-one | conc. HBr, heat | This compound | Deprotection of hydroxyl groups |
This proposed multi-step synthesis illustrates a logical and feasible, albeit challenging, approach to the target molecule, integrating key principles of modern organic synthesis, including the use of protecting groups, regioselective reactions, and functional group interconversions. medium.com
Optimized Reaction Conditions and Yield Improvement Strategies
The synthesis of this compound can be envisioned through a multi-step pathway, likely commencing from a more accessible precursor such as 1-(3,5-dihydroxyphenyl)propan-2-one. A key transformation in this proposed synthesis would be a regioselective nitration followed by a reduction. The optimization of these steps is critical for maximizing the yield and purity of the final product.
A plausible route involves the selective nitration of one hydroxyl group's ortho position, followed by the reduction of the nitro group to an amine. However, a more controlled approach would involve protecting the hydroxyl groups, performing a nitration, and then reducing the nitro group before deprotection. An even more direct route involves the catalytic hydrogenation of a precursor like 1-(3-hydroxy-5-nitrophenyl)propan-2-one.
Yield improvement for such a transformation hinges on the careful optimization of reaction parameters. For the critical reduction step, catalytic hydrogenation is a preferred industrial method over stoichiometric reagents like iron in acidic media, which generates significant waste.
Key parameters for optimizing the catalytic hydrogenation of a hypothetical 1-(3-hydroxy-5-nitrophenyl)propan-2-one precursor include:
Catalyst Selection : Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitroaromatics to aminophenols.
Solvent System : The polarity of the solvent can significantly influence the reaction rate. A mixture of organic solvents and water is often employed.
Temperature and Pressure : These conditions must be balanced to ensure complete conversion without promoting side reactions. Hydrogen pressure is a key driver for the reaction rate.
Acidic Medium : The presence of an acid like sulfuric acid can facilitate the reaction, though it must be carefully controlled to prevent unwanted side reactions.
The following interactive table outlines a hypothetical optimization study for the reduction step.
Table 1: Hypothetical Optimization of Catalytic Hydrogenation for this compound Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1% Pt/C | Ethanol | 60 | 1 | 12 | 85 | 70 |
| 2 | 3% Pt/C | Ethanol | 60 | 1 | 6 | 98 | 85 |
| 3 | 3% Pt/C | Methanol | 60 | 1 | 6 | 95 | 82 |
| 4 | 3% Pt/C | Ethanol/H₂O | 80 | 2.7 | 4 | >99 | 92 |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes.
Catalytic Methods and Sustainable Reagents
The use of catalysis is a cornerstone of green chemistry, offering pathways with high atom economy and reduced waste.
Heterogeneous Catalysis : As mentioned, the catalytic hydrogenation of a nitro-precursor using a recyclable heterogeneous catalyst like Pt/C is a prime example of a green approach. This method avoids the large quantities of iron- sludge waste associated with older reduction methods, such as the Béchamp reduction. Modern methods focus on single-step catalytic hydrogenation of nitrobenzene derivatives in an acidic medium to produce aminophenols.
Biocatalysis : Enzymes offer highly selective and environmentally friendly alternatives to traditional chemical catalysts. For the synthesis of chiral amine analogs, transaminases (TAs) are particularly valuable. Starting from prochiral ketones, TAs can produce enantiomerically pure amines, operating in aqueous media under mild conditions. This biocatalytic approach could be applied to produce chiral versions of this compound or its analogs.
Sustainable Reagents : The choice of starting materials is also critical. A synthesis pathway starting from bio-based feedstocks like vanillin, which can be chemically converted to various substituted phenylpropanones, presents a more sustainable alternative to petroleum-based starting materials.
Solvent-Free and Flow Chemistry Approaches
Minimizing or eliminating solvent use and employing modern reactor technology are key green chemistry strategies.
Solvent-Free Reactions : For certain steps, such as Friedel-Crafts acylation to form the aromatic ketone, solvent-free conditions using heterogeneous catalysts can be explored. This reduces volatile organic compound (VOC) emissions and simplifies product purification.
Flow Chemistry : Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing. Reactions involving hazardous reagents (e.g., nitrating agents) or extreme conditions (e.g., high-pressure hydrogenation) are more safely controlled within the small volume of a microreactor. Flow systems allow for superior heat and mass transfer, which can dramatically reduce reaction times and improve product selectivity. For instance, the synthesis of aromatic ketones has been successfully demonstrated in continuous-flow setups, showcasing high throughput and efficiency. A multi-step synthesis, potentially from a starting phenol to the final aminohydroxyketone, could be telescoped into a continuous flow process, minimizing manual handling and intermediate purification steps.
Synthesis of Structurally Modified Analogs and Isomers
The synthesis of analogs and isomers of this compound is essential for structure-activity relationship (SAR) studies in drug discovery.
Systematic Variations on the Aromatic Substituents
Modifying the position and nature of the substituents on the aromatic ring can be achieved by selecting different starting materials or employing selective functionalization reactions.
Isomeric Precursors : Using isomers of the starting material, such as 1,2-dihydroxybenzene or 1,4-dihydroxybenzene, would lead to different substitution patterns on the final product after acylation, nitration, and reduction steps.
Cross-Coupling Reactions : Modern palladium- and copper-catalyzed cross-coupling reactions allow for the precise and selective formation of C-N and C-O bonds. For example, starting with a dihalophenol, one could selectively introduce an amino group via Buchwald-Hartwig amination and a hydroxyl group via a separate coupling reaction, offering a highly modular route to a wide array of analogs. This allows for the synthesis of derivatives where the amino group is secondary or tertiary, or the hydroxyl group is replaced by an alkoxy or aryloxy moiety.
Modifications of the Propanone Side Chain
Altering the three-carbon side chain can profoundly impact the molecule's biological activity.
Alternative Acylating Agents : In a Friedel-Crafts type reaction, using different acylating agents (e.g., butanoyl chloride instead of propanoyl chloride) would result in a longer ketone side chain.
Side-Chain Elaboration : The ketone functionality of the propanone side chain is a versatile handle for further modifications.
Aldol Condensation : The α-protons of the ketone are acidic and can participate in aldol condensation reactions with various aldehydes, allowing for the extension of the carbon chain.
Reductive Amination : The ketone can be converted into a secondary amine via reductive amination, introducing new functional groups and potentially a new chiral center.
Oxidation/Reduction : The side chain can be oxidized, for example, using a strong oxidizing agent like potassium permanganate, which can cleave the side chain to a carboxylic acid under certain conditions if a benzylic hydrogen is present. Conversely, reduction of the ketone would yield a secondary alcohol, creating the corresponding 1-(3-Amino-5-hydroxyphenyl)propan-2-ol.
Chemical Reactivity and Mechanistic Pathways of 1 3 Amino 5 Hydroxyphenyl Propan 2 One
Reactions of the Ketone Functionality
The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-carbons, is a primary site for a variety of chemical reactions.
The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. This can lead to the formation of a wide array of derivatives. While specific studies on 1-(3-Amino-5-hydroxyphenyl)propan-2-one are not prevalent, the reactivity can be inferred from the general behavior of ketones.
Common nucleophilic addition reactions include:
Hydration: In the presence of water, particularly under acidic or basic conditions, the ketone can exist in equilibrium with its hydrate (B1144303) form.
Acetal and Ketal Formation: Reaction with alcohols in the presence of an acid catalyst would lead to the formation of ketals, which can serve as protecting groups for the ketone functionality.
Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) would result in the formation of a cyanohydrin.
Imine and Enamine Formation: The ketone can react with primary and secondary amines, respectively, to form imines (Schiff bases) and enamines. The presence of the intramolecular amino group could potentially lead to self-condensation or polymerization under certain conditions.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of various alkenes.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums would lead to the formation of tertiary alcohols.
Table 1: Potential Derivatives from Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type |
| Water | H₂O | Hydrate |
| Alcohol | ROH, H⁺ | Ketal |
| Cyanide | HCN or NaCN/H⁺ | Cyanohydrin |
| Primary Amine | RNH₂ | Imine |
| Secondary Amine | R₂NH | Enamine |
| Phosphonium Ylide | R'₂C=PPh₃ | Alkene |
| Grignard Reagent | R'MgX | Tertiary Alcohol |
The protons on the carbon atom adjacent to the carbonyl group (the alpha-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions. The formation of the enolate is in equilibrium with the enol tautomer.
Key reactions involving the alpha-carbon include:
Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the alpha-carbon can be halogenated. Under acidic conditions, a single halogenation is favored.
Alkylation: The enolate can be alkylated by reacting with an alkyl halide. This is a fundamental carbon-carbon bond-forming reaction.
Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (a self-aldol condensation) or a different aldehyde or ketone (a crossed-aldol condensation). This reaction is a versatile method for forming larger molecules.
Transformations Involving the Aromatic Amino Group
The amino group attached to the aromatic ring significantly influences the reactivity of the molecule, acting as an activating, ortho-para directing group. It is also a nucleophilic center.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles.
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. This is often done to protect the amino group or to introduce new functional groups. For instance, reaction with acetyl chloride would yield N-(3-hydroxy-5-(2-oxopropyl)phenyl)acetamide.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control as it can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, reacting the ketone with an amine in the presence of a reducing agent, is a more controlled method for N-alkylation.
Arylation: The amino group can undergo arylation through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide.
The presence of the amino group in conjunction with the other functional groups on the aromatic ring provides opportunities for intramolecular cyclization reactions to form various heterocyclic compounds. The synthesis of heterocyclic compounds is a significant area of research due to their diverse applications. rdd.edu.iq
For example, similar structures are known to undergo cyclization to form indoles, quinolines, or other nitrogen-containing heterocycles, often through reactions that involve the ketone functionality or a derivative thereof. While specific pathways for this compound are not detailed in the literature, analogous reactions are well-established. For instance, Fischer indole (B1671886) synthesis, though typically involving a phenylhydrazine, demonstrates the principle of forming a five-membered nitrogen-containing ring from a ketone. The synthesis of quinolines often involves the reaction of an aniline (B41778) with an α,β-unsaturated ketone (Skraup synthesis) or a 1,3-dicarbonyl compound (Combes synthesis). Given the structure of this compound, intramolecular reactions or reactions with other reagents could potentially lead to the formation of substituted indoles or other heterocyclic systems.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The oxygen atom is also nucleophilic.
Etherification (Williamson Ether Synthesis): The phenoxide ion, formed by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, can react with an alkyl halide to form an ether. This is a common method for protecting the hydroxyl group or for introducing an alkoxy substituent.
Esterification: The phenolic hydroxyl group can be esterified by reacting with an acyl chloride or an acid anhydride (B1165640). This is another common protection strategy.
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. In this compound, the directing effects of the hydroxyl and amino groups would reinforce each other, strongly activating the positions ortho and para to them. However, steric hindrance from the propan-2-one group might influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The presence of two activating groups (amino and hydroxyl) makes the aromatic ring highly susceptible to electrophilic attack.
Table 2: Summary of Functional Group Reactivity
| Functional Group | Type of Reaction | Potential Products |
| Ketone | Nucleophilic Addition | Alcohols, Imines, Enamines, Ketals |
| Ketone (α-Carbon) | Enolate Reactions | Halogenated Ketones, Alkylated Ketones, Aldol Products |
| Aromatic Amino | Nucleophilic Reactions | Amides, Alkylated Amines, Arylated Amines |
| Aromatic Amino | Cyclizations | Heterocyclic Compounds (e.g., Indole derivatives) |
| Phenolic Hydroxyl | Acid-Base/Nucleophilic | Ethers, Esters |
| Aromatic Ring | Electrophilic Substitution | Nitrated, Halogenated, Sulfonated, Alkylated, or Acylated Aromatics |
Esterification and Etherification Reactions
The phenolic hydroxyl group of this compound is susceptible to both esterification and etherification. Esterification would typically involve reaction with an acyl halide or anhydride in the presence of a base. The basic conditions deprotonate the phenolic hydroxyl, increasing its nucleophilicity and facilitating attack on the electrophilic carbonyl carbon of the acylating agent. It is important to consider that the amino group can also be acylated under these conditions, potentially leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products. Selective O-acylation can be challenging and may require protective group strategies for the amino function. google.com
Etherification, the formation of an ether linkage, can be achieved via the Williamson ether synthesis. This involves treating the compound with a strong base to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, the basic medium can also affect the amino group. However, the hydroxyl group is more acidic and will be preferentially deprotonated. Phase transfer catalysis can be employed in the etherification of aminophenols to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. google.com
| Reaction Type | Reagents | Potential Products | Reaction Conditions |
| Esterification | Acyl chloride, Pyridine | O-acyl, N-acyl, N,O-diacyl derivatives | Anhydrous conditions, controlled temperature |
| Etherification | Alkyl halide, NaOH, Phase transfer catalyst | O-alkyl ether | Biphasic system, moderate temperature |
Oxidative Coupling and Polymerization Potentials
The presence of both amino and hydroxyl groups on the aromatic ring makes this compound a candidate for oxidative coupling and polymerization reactions. Aminophenols, particularly ortho- and para-isomers, are known to undergo oxidation to form quinone-imine species, which can then participate in further coupling reactions. rsc.org In the case of this compound, oxidation could potentially lead to the formation of phenoxazine-like structures or other complex oligomers. The reaction can be initiated by chemical oxidants or electrochemically. nih.govresearchgate.net
Polymerization of aminophenols can lead to the formation of conducting polymers with interesting electronic and optical properties. derpharmachemica.comtandfonline.com The polymerization of this compound could proceed through the oxidative coupling of the aromatic rings, potentially involving both the amino and hydroxyl functionalities. The resulting polymer structure would likely be complex and depend heavily on the reaction conditions, such as the oxidant used, the pH of the medium, and the temperature. mdpi.com The propan-2-one substituent may also influence the polymerization process and the properties of the resulting polymer due to steric and electronic effects.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The electron-donating amino and hydroxyl groups strongly activate the aromatic ring of this compound towards electrophilic aromatic substitution.
Directing Effects of the Substituents on Aromatic Reactivity
Both the amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and are ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgwikipedia.org This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. organicchemistrytutor.com The propan-2-one group, being an acyl group, is a deactivating group and a meta-director. minia.edu.eg
In this compound, the amino and hydroxyl groups are situated meta to each other. Their activating and directing effects will reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to both groups. The propan-2-one group's deactivating and meta-directing influence will be largely overridden by the powerful activating effects of the amino and hydroxyl groups. libretexts.org
| Substituent | Activating/Deactivating | Directing Effect |
| -NH2 (Amino) | Strongly Activating | Ortho, Para |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -C(O)CH2CH3 (Propanoyl) | Deactivating | Meta |
Regioselectivity and Reaction Kinetics
The regioselectivity of electrophilic aromatic substitution on this compound will be predominantly controlled by the amino and hydroxyl groups. The available positions for substitution are C2, C4, and C6. Both the amino group (at C3) and the hydroxyl group (at C5) will direct incoming electrophiles to the C2, C4, and C6 positions. The C4 position is para to the amino group and ortho to the hydroxyl group, while the C2 and C6 positions are ortho to both groups. Therefore, substitution is expected to occur primarily at these positions. Steric hindrance from the adjacent propan-2-one group at C1 might slightly disfavor substitution at the C2 and C6 positions, potentially making the C4 position the most favored site of attack. masterorganicchemistry.com
The reaction kinetics will be significantly faster than that of benzene due to the strong activation by the amino and hydroxyl groups. uomustansiriyah.edu.iq The rate of electrophilic aromatic substitution is dependent on the stability of the carbocation intermediate. The electron-donating resonance effects of the -NH2 and -OH groups substantially stabilize this intermediate, thereby lowering the activation energy of the reaction. libretexts.org However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating and meta-directing group. stackexchange.com This would dramatically decrease the reaction rate.
Degradation Pathways and Stability Under Various Chemical Conditions
The stability of this compound is influenced by environmental factors such as heat and light.
Thermal and Photochemical Decomposition Mechanisms
Aminophenols are generally susceptible to oxidation, which can be accelerated by heat and light. nih.gov 3-Aminophenol (B1664112) is reported to be more stable to air oxidation compared to its ortho and para isomers. chemcess.comresearchgate.net The thermal decomposition of this compound would likely involve complex reactions, including decarboxylation of the propan-2-one side chain, and degradation of the aromatic ring, potentially leading to the formation of smaller, volatile compounds. The presence of both amino and hydroxyl groups could also lead to intermolecular condensation reactions at elevated temperatures.
Photochemical decomposition is also a likely degradation pathway. Exposure to ultraviolet radiation can lead to the formation of reactive species, such as radicals, which can initiate a cascade of degradation reactions. tsijournals.com The phenolic and anilino moieties are known to be photoreactive. The specific decomposition products would depend on the wavelength of light and the presence of other reactive species, such as oxygen.
Redox Stability and Antioxidant Properties of this compound
The redox behavior of this compound is intrinsically linked to its molecular structure, specifically the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the phenyl ring. These functional groups make the compound susceptible to oxidation-reduction reactions and are the basis for its potential antioxidant properties. The arrangement of these groups in the meta-position relative to each other significantly influences the compound's electronic properties and, consequently, its reactivity.
The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical, which is less reactive and thus less likely to propagate the radical chain reaction. The stability of this resulting radical is a key determinant of the antioxidant efficacy.
In the case of this compound, the presence of the amino group in the meta-position to the hydroxyl group affects the redox potential of the molecule. Generally, electron-donating groups, such as an amino group, can lower the bond dissociation enthalpy of the O-H bond, making hydrogen atom donation more favorable. However, the positioning of these groups is critical. Studies on various aminophenol isomers have indicated that ortho- and para-aminophenols tend to exhibit stronger antioxidant and free radical scavenging activities compared to their meta- counterparts. researchgate.net This difference in reactivity is often attributed to the greater ability of the ortho and para isomers to stabilize the resulting phenoxyl radical through resonance.
While specific experimental data on the redox potential and antioxidant capacity of this compound are not extensively documented in publicly available research, a theoretical understanding can be derived from the well-established principles of structure-activity relationships for phenolic and aminophenolic compounds. researchgate.netnih.gov The propan-2-one substituent at the 1-position of the phenyl ring will also exert an electronic influence, which could either enhance or diminish the antioxidant potential of the molecule.
The antioxidant activity of aminophenol derivatives is a subject of ongoing research, with studies exploring how different substituents and their positions on the aromatic ring modulate their efficacy in scavenging various reactive oxygen species. nih.gov It is plausible that this compound can participate in redox cycling, a property that is characteristic of many phenolic compounds. nih.gov
To provide a comparative context, the general antioxidant activities of aminophenol isomers are summarized below, based on qualitative findings from existing literature.
| Isomer Position | General Antioxidant Activity | Reference |
| Ortho-Aminophenol | High | researchgate.net |
| Meta-Aminophenol | Low to Moderate | researchgate.net |
| Para-Aminophenol | High | researchgate.net |
This table presents a generalized comparison based on existing literature on aminophenol isomers and is intended for illustrative purposes, as direct quantitative data for this compound is not available.
Further empirical investigation, including electrochemical studies and in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, would be necessary to quantitatively determine the redox stability and antioxidant properties of this compound and to fully elucidate its mechanistic pathways in biological systems. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations can predict various properties, including the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
A hypothetical DFT study of 1-(3-Amino-5-hydroxyphenyl)propan-2-one would likely reveal the localization of the HOMO and LUMO. The HOMO is expected to be concentrated around the electron-rich aromatic ring, particularly the amino and hydroxyl groups, which are strong electron-donating groups. The LUMO, on the other hand, would likely be centered on the propan-2-one moiety, specifically the carbonyl group, which is an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Hypothetical HOMO-LUMO Data for this compound
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
Electrostatic Potential Maps and Charge Distribution Analysis
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map of this compound, negative potential (typically colored red) would be expected around the oxygen atom of the carbonyl group and the hydroxyl group, as well as the nitrogen atom of the amino group, indicating these are sites prone to electrophilic attack. Positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino and hydroxyl groups.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt.
Identification of Stable Conformations and Energy Minima
Conformational analysis of this compound would involve rotating the single bonds to identify the most stable arrangements (conformations) of the atoms. The side chain (propan-2-one) can rotate relative to the phenyl ring. The orientation of the amino and hydroxyl groups would also be a key factor. Computational methods can calculate the potential energy of each conformation, allowing for the identification of the global energy minimum, which represents the most stable and populated conformation.
Influence of Solvent and Environmental Factors on Conformation
Molecular dynamics (MD) simulations can be used to study how the conformation of this compound changes over time, particularly in the presence of a solvent. The polarity of the solvent would significantly influence the molecule's conformation. In a polar solvent like water, the molecule would likely adopt a conformation that maximizes hydrogen bonding between its amino and hydroxyl groups and the surrounding water molecules. In a nonpolar solvent, intramolecular hydrogen bonding might be more favored.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For instance, the reactivity of the carbonyl group, the aromatic ring, or the amino and hydroxyl groups could be explored. Such studies would provide valuable information on the feasibility of different reactions and the factors that control their outcomes.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The study of chemical reactions at a fundamental level involves the characterization of potential energy surfaces. A key feature of these surfaces is the transition state, which represents the highest energy point along the reaction pathway. Locating this first-order saddle point is crucial for understanding the mechanism of a reaction.
Transition State Localization: Various algorithms can be employed to locate transition states. Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are commonly used. These calculations would typically be performed using density functional theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to provide a good balance between accuracy and computational cost.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation is performed to confirm that it connects the reactants and products. The IRC path is the minimum energy path on the potential energy surface that links the transition state to the corresponding reactant and product minima. This analysis is vital for verifying the nature of the transition state and for visualizing the atomic motions involved in the reaction.
A hypothetical data table for a reaction involving this compound is presented below to illustrate the typical output of such a study.
| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant Complex | 0.00 | C-X: 3.50, Y-Z: 1.45 |
| Transition State | 15.20 | C-X: 2.10, Y-Z: 1.85 |
| Product Complex | -5.50 | C-X: 1.50, Y-Z: 2.90 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Kinetic and Thermodynamic Parameters of Key Reactions
Computational chemistry can also be used to predict the kinetic and thermodynamic parameters of chemical reactions. These parameters are essential for understanding reaction rates and equilibria.
Thermodynamic Parameters: By calculating the electronic energies and vibrational frequencies of reactants, transition states, and products, it is possible to determine key thermodynamic quantities such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). These values indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions.
Kinetic Parameters: The activation energy (Ea) of a reaction can be calculated from the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate. Using transition state theory, the rate constant (k) can also be estimated.
Below is a hypothetical table summarizing calculated kinetic and thermodynamic parameters for a reaction of this compound.
| Parameter | Calculated Value |
| Activation Energy (Ea) | 15.20 kcal/mol |
| Enthalpy of Reaction (ΔH) | -5.50 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 20.10 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -4.80 kcal/mol |
Note: This table is for illustrative purposes and is not based on actual data.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Computational Vibrational Spectroscopy (IR, Raman)
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational modes to specific molecular motions.
A hypothetical comparison of calculated and experimental vibrational frequencies for this compound is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3750 | 3600 | 3595 |
| N-H stretch | 3450 | 3312 | 3305 |
| C=O stretch | 1780 | 1709 | 1715 |
| C-N stretch | 1350 | 1296 | 1300 |
Note: This table is a hypothetical representation.
Theoretical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts (δ) and coupling constants (J) of a molecule.
These calculations are highly sensitive to the molecular geometry, so an accurate optimized structure is essential. The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted NMR spectra can be a powerful aid in assigning peaks in experimental spectra and in distinguishing between different possible isomers or conformers.
An illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound is provided below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (CH₂) | 50.2 | 3.65 |
| C2 (C=O) | 208.5 | - |
| C3 (CH₃) | 28.9 | 2.15 |
| C1' (Ar-C) | 138.1 | - |
| C2' (Ar-CH) | 115.4 | 6.80 |
| C3' (Ar-C-NH₂) | 148.2 | - |
| C4' (Ar-CH) | 105.7 | 6.25 |
| C5' (Ar-C-OH) | 157.9 | - |
| C6' (Ar-CH) | 108.3 | 6.40 |
Note: This is a hypothetical data table.
Structure-Reactivity Relationship (SRR) Modeling for Chemical Transformations
Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the chemical structure of a molecule and its reactivity. For a compound like this compound, SRR models could be developed to predict its behavior in various chemical transformations.
These models often rely on quantum chemical descriptors, which are numerical values derived from computational chemistry calculations that encode information about the electronic and steric properties of the molecule. Examples of such descriptors include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack.
Atomic Charges: Calculated atomic charges (e.g., from Mulliken population analysis or Natural Bond Orbital analysis) can indicate the reactivity of specific atoms.
By correlating these descriptors with experimentally observed reaction rates or product distributions for a series of related compounds, a predictive SRR model can be built. Such a model would be valuable for understanding the factors that govern the reactivity of this compound and for designing new chemical transformations.
Advanced Spectroscopic and Mechanistic Characterization
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Advanced 2D-NMR methods and dynamic NMR studies offer profound insights into atomic connectivity and conformational dynamics.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivities
Two-dimensional NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals by revealing through-bond and through-space correlations. creative-biostructure.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For 1-(3-amino-5-hydroxyphenyl)propan-2-one, COSY would be expected to show correlations between the three aromatic protons on the phenyl ring, confirming their relative positions. No correlation would be seen between the aromatic protons and the aliphatic protons of the propan-2-one side chain, as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. youtube.com This is instrumental in assigning carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would show a cross-peak between the methylene (B1212753) (CH₂) protons and the methylene carbon, as well as between the methyl (CH₃) protons and the methyl carbon. It would also correlate each aromatic proton with its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons. youtube.com Key expected HMBC correlations for this compound would include:
Correlations from the methylene (CH₂) protons to the carbonyl (C=O) carbon and the C1 aromatic carbon.
Correlations from the methyl (CH₃) protons to the carbonyl (C=O) carbon.
Correlations from the aromatic protons to neighboring and quaternary carbons within the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. Expected NOESY cross-peaks would be observed between the methylene (CH₂) protons and the aromatic proton at the C2 position of the phenyl ring, confirming the spatial proximity of the side chain to the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D-NMR Correlations for this compound
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted 2D Correlations |
|---|---|---|---|---|
| Aromatic CH | Proton/Carbon | ~6.0-6.5 | ~100-110 | COSY: With other aromatic protons. HSQC: Direct correlation to attached carbon. HMBC: To adjacent and quaternary aromatic carbons. |
| Aromatic C-NH₂ | Carbon | - | ~148-150 | HMBC: From ortho and para aromatic protons. |
| Aromatic C-OH | Carbon | - | ~155-158 | HMBC: From ortho aromatic protons. |
| Methylene (CH₂) | Proton/Carbon | ~3.6 | ~50-55 | HSQC: Direct correlation. HMBC: To carbonyl carbon and aromatic C1. |
| Methyl (CH₃) | Proton/Carbon | ~2.1 | ~28-32 | HSQC: Direct correlation. HMBC: To carbonyl carbon. |
| Carbonyl (C=O) | Carbon | - | ~205-210 | HMBC: From methylene and methyl protons. |
| Amine (NH₂) | Proton | ~3.5-4.5 (broad) | - | - |
| Hydroxyl (OH) | Proton | ~8.5-9.5 (broad) | - | - |
Dynamic NMR for Probing Conformational Exchange
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, potential dynamic processes include the rotation around the C-N bond of the amino group and the C-C bond connecting the side chain to the aromatic ring.
By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. nih.gov For instance, at low temperatures, the rotation around a bond might be slow, leading to distinct signals for different conformers. As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Line shape analysis of these temperature-dependent spectra allows for the calculation of the energy barriers (activation parameters) for these conformational processes. monmouth.edu
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nationalmaglab.org
Accurate Mass Determination for Elemental Composition Validation
HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. uky.eduuow.edu.au The molecular formula for this compound is C₉H₁₁NO₂. The expected exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured mass.
Molecular Formula: C₉H₁₁NO₂
Nominal Mass: 165 amu
Monoisotopic Mass: 165.07898 Da
Calculated Exact Mass of [M+H]⁺ (C₉H₁₂NO₂⁺): 166.08626 Da
An experimental HRMS measurement matching this value to within a few parts per million would provide strong evidence for the assigned elemental composition. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), subjecting it to fragmentation (e.g., via collision-induced dissociation, CID), and then analyzing the resulting fragment ions (product ions). wikipedia.orgamazonaws.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
A plausible fragmentation pathway for protonated this compound would likely involve characteristic losses related to its functional groups. Key fragmentation steps could include:
Loss of acetone (B3395972): A cleavage of the benzyl-carbonyl bond could lead to the loss of a neutral acetone molecule (CH₃COCH₃, 58 Da), resulting in a stable aminohydroxybenzyl cation.
Loss of water (H₂O): Dehydration from the phenolic hydroxyl group is a common fragmentation pathway for phenols. libretexts.org
Cleavage of the side chain: Fragmentation can occur at the C-C bond between the carbonyl group and the methyl group, leading to the loss of a methyl radical (•CH₃) or an acetyl cation (CH₃CO⁺).
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₉H₁₁NO₂ + H]⁺
| Predicted m/z | Proposed Fragment Ion Formula | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 148.0600 | [C₉H₁₀NO]⁺ | H₂O | Loss of water from the phenolic hydroxyl group. |
| 123.0651 | [C₇H₇O₂]⁺ | CH₄N | Cleavage and rearrangement involving the amino group and side chain. |
| 108.0444 | [C₆H₆NO]⁺ | C₃H₆O (Acetone) | Benzylic cleavage resulting in the loss of a neutral acetone molecule. |
| 91.0542 | [C₆H₅O]⁺ | C₃H₆N | Complex rearrangement and cleavage. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by factors such as hydrogen bonding.
For this compound, the key functional groups—hydroxyl (OH), amine (NH₂), and carbonyl (C=O)—will give rise to distinct and characteristic absorption bands. spectroscopyonline.com
O-H and N-H Stretching Region (3500-3200 cm⁻¹):
The phenolic O-H group will exhibit a strong, broad absorption band, typically centered around 3400-3300 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding. libretexts.orgdocbrown.info
The N-H stretching of the primary aromatic amine will appear as two distinct, sharp to medium bands in the same region, corresponding to the symmetric and asymmetric stretching modes. wpmucdn.com The presence of hydrogen bonding can also cause these bands to broaden and shift to lower frequencies. quora.com
C=O Stretching Region (1750-1650 cm⁻¹):
The ketone carbonyl (C=O) group will produce a very strong and sharp absorption band. For a simple aliphatic ketone, this peak is typically around 1715 cm⁻¹. orgchemboulder.com The position of this band can provide clues about the electronic environment of the carbonyl group.
Aromatic Region (1600-1450 cm⁻¹):
C=C stretching vibrations within the aromatic ring will give rise to several sharp bands of variable intensity in this region.
The N-H bending (scissoring) vibration of the primary amine also typically appears near 1600 cm⁻¹, sometimes overlapping with the aromatic C=C bands. wpmucdn.com
Fingerprint Region (<1400 cm⁻¹):
The presence of both hydrogen bond donors (OH, NH₂) and acceptors (O of C=O, O of OH, N of NH₂) in the molecule suggests that strong intermolecular hydrogen bonding will significantly influence the vibrational spectra, particularly leading to the broadening of the O-H and N-H stretching bands. acs.orgnajah.edu
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch (H-bonded) | Phenol (B47542) | 3400 - 3200 | Strong, Broad | Weak |
| N-H Asymmetric Stretch | Aromatic Amine | ~3450 | Medium | Medium |
| N-H Symmetric Stretch | Aromatic Amine | ~3350 | Medium | Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | CH₂, CH₃ | 3000 - 2850 | Medium | Medium |
| C=O Stretch | Ketone | 1715 - 1700 | Strong, Sharp | Medium |
| N-H Bend | Aromatic Amine | 1620 - 1580 | Medium-Strong | Weak |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch | Phenol | 1260 - 1200 | Strong | Weak |
| C-N Stretch | Aromatic Amine | 1340 - 1250 | Strong | Medium |
Analysis of Hydrogen Bonding Networks and Tautomeric Forms
The molecular structure of this compound, featuring hydroxyl, amino, and ketone functional groups, allows for the formation of complex intra- and intermolecular hydrogen bonding networks. uomustansiriyah.edu.iq These interactions are fundamental to its chemical and physical properties. The amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ketone (-C=O) groups, along with the nitrogen of the amino group, can act as hydrogen bond acceptors. uomustansiriyah.edu.iqquora.com In solution and in the solid state, these groups can engage in various hydrogen bonding motifs, such as O-H···N, N-H···O, O-H···O=C, and N-H···O=C. bohrium.comresearchgate.net In related aminophenol structures, infinite chains and closed-ring synthons, like tetramers and hexamers, are common supramolecular patterns formed through O-H···N hydrogen bonds. nih.gov
The presence of both a ketone and a phenol, along with an amino group, introduces the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by factors like solvent and temperature. For this compound, several tautomeric forms could theoretically exist, including keto-enol and amine-imine equilibria. While aminophenols themselves typically exist in the neutral form in aqueous solution, the presence of the propanone substituent could influence this balance. psu.edu Spectroscopic techniques like NMR and IR spectroscopy are instrumental in identifying the dominant tautomeric form in a given environment by probing the characteristic vibrational frequencies and chemical shifts of the involved functional groups. bohrium.comnih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Significance |
| Phenolic -OH | Amino -N | Intermolecular/Intramolecular | Influences crystal packing and solubility |
| Phenolic -OH | Ketone C=O | Intermolecular/Intramolecular | Affects conformational preference |
| Amino N-H | Phenolic -O | Intermolecular | Key interaction in aminophenol crystal structures nih.gov |
| Amino N-H | Ketone C=O | Intermolecular/Intramolecular | Contributes to supramolecular assembly |
In-Situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic monitoring provides real-time data on a reacting chemical system without the need for sample extraction. mt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products, thereby elucidating reaction mechanisms and kinetics. rsc.orgfrontiersin.orgresearchgate.net
For a reaction involving this compound, such as its synthesis via the reduction of a nitro precursor or its participation in a condensation reaction, in-situ monitoring would be highly valuable. For instance, using in-situ FTIR, one could monitor the disappearance of the characteristic vibrational bands of a reactant's functional group and the simultaneous appearance of bands corresponding to the product. rsc.org This continuous data stream allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions like temperature and catalyst loading. mt.comspectroscopyonline.com
Table 2: Spectroscopic Signals for In-Situ Monitoring of a Hypothetical Synthesis
| Technique | Reactant Signal (e.g., Nitro-precursor) | Product Signal (this compound) | Information Gained |
| FTIR | Asymmetric/Symmetric N-O stretch (~1530/1350 cm⁻¹) | N-H bend (~1600 cm⁻¹), C=O stretch (~1715 cm⁻¹) | Reaction progress, kinetics, intermediate detection rsc.org |
| Raman | N-O symmetric stretch (~1350 cm⁻¹) | Aromatic ring modes, C-N stretch | Complementary vibrational data, suitable for aqueous media |
| UV-Vis | Characteristic absorbance of nitroaromatic | Shift in λmax due to new auxochromes (-NH2, -OH) | Changes in electronic conjugation, concentration tracking |
X-ray Crystallography for Solid-State Structure and Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing.
Determination of Bond Lengths, Angles, and Dihedral Angles
A crystallographic analysis of this compound would yield a wealth of structural data. It would precisely define the bond lengths of all covalent bonds (e.g., C-C, C=O, C-N, C-O, N-H, O-H), the angles between these bonds, and the dihedral angles that describe the molecule's conformation. This data is fundamental for understanding the molecule's steric and electronic properties and for validating computational models. For example, the planarity of the phenyl ring and the orientation of the propan-2-one side chain relative to it would be accurately determined.
Table 3: Typical Bond Lengths and Angles Expected from Crystallographic Data
| Parameter | Atoms Involved | Expected Value | Significance |
| Bond Length | C=O (Ketone) | ~1.21 Å | Confirms double bond character |
| C-N (Aromatic) | ~1.40 Å | Indicates partial double bond character due to resonance | |
| C-O (Phenol) | ~1.36 Å | Shorter than a typical C-O single bond | |
| Bond Angle | C-C-C (Side Chain) | ~110-120° | Defines the geometry of the propanone group |
| C-C-O (Phenol) | ~120° | Consistent with sp² hybridized carbon | |
| Dihedral Angle | C(ring)-C(ring)-C-C(side chain) | Variable | Determines the orientation of the side chain relative to the ring |
Intermolecular Interactions and Crystal Engineering Studies
Understanding these interactions is the core of crystal engineering, which seeks to design and synthesize crystalline materials with desired physical properties. By identifying the dominant synthons, it may be possible to predict and control the crystal packing of this compound, potentially leading to the discovery of polymorphs with different properties. mdpi.com
Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy probe the electronic structure of molecules by measuring the absorption and emission of light corresponding to electronic transitions between molecular orbitals. uni-mainz.de The spectrum is dictated by the molecule's chromophores—the parts of the molecule that absorb light.
In this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the ketone, creates a conjugated system that influences the energies of the molecular orbitals. libretexts.org The absorption of UV or visible light promotes an electron from a lower-energy occupied orbital, such as a π (bonding) or n (non-bonding) orbital, to a higher-energy unoccupied orbital, typically a π* (antibonding) orbital. libretexts.orglibretexts.org
The key electronic transitions expected for this molecule include:
π → π transitions:* These are typically high-intensity absorptions associated with the aromatic system. The energy required for these transitions is lowered by the electron-donating substituents, shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. libretexts.org
n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the lone pair of the ketone's oxygen atom to a π* antibonding orbital. uzh.ch These transitions occur at longer wavelengths (lower energy) than π → π* transitions.
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength than the absorption spectrum. uni-mainz.de The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, are sensitive to the molecular environment, including solvent polarity and hydrogen bonding, making these techniques powerful probes of the molecule's interaction with its surroundings. nih.govnih.gov
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Functional Group(s) | Expected Spectral Region |
| π → π | HOMO (π) → LUMO (π) | Substituted Phenyl Ring | UV (250-350 nm) |
| n → π | HOMO-1 (n) → LUMO (π) | Ketone (C=O) | Near UV / Visible (>300 nm) |
Biochemical and Molecular Interaction Studies Mechanistic Focus
Molecular Recognition Mechanisms with Biological Macromolecules
Molecular recognition is a fundamental process in biology, governing the interactions between molecules like proteins, DNA, and RNA. The specificity of these interactions is crucial for cellular function.
Protein Binding and Ligand-Protein Interaction Thermodynamics
The interaction of a small molecule, or ligand, with a protein is the basis for many biological processes. To understand this interaction for a compound such as 1-(3-Amino-5-hydroxyphenyl)propan-2-one, researchers would typically employ a variety of biophysical techniques.
Methodologies:
Isothermal Titration Calorimetry (ITC): This is a gold-standard technique for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of Kd, ΔH, and the stoichiometry of binding (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, providing association (kon) and dissociation (koff) rate constants. The ratio of these constants also yields the dissociation constant (Kd).
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be used to determine binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the ligand-protein complex, identifying the specific amino acid residues involved in the interaction.
Hypothetical Data Table for Ligand-Protein Interaction Thermodynamics:
| Technique | Binding Affinity (Kd) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| ITC | Data not available | Data not available | Data not available | Data not available | Data not available |
| SPR | Data not available | Data not available | - | - | - |
This table is illustrative of the data that would be generated from such studies. No experimental data is currently available for this compound.
DNA/RNA Binding and Intercalation Studies (if applicable)
Should the structure of this compound suggest potential interaction with nucleic acids, a series of experiments would be conducted to investigate this.
Conceptual Approach: Small molecules can bind to DNA or RNA through several modes, including intercalation (inserting between base pairs), groove binding, and electrostatic interactions with the phosphate (B84403) backbone.
Methodologies:
UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound upon addition of DNA or RNA can indicate binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of DNA and RNA. Changes in the CD spectrum upon ligand binding can provide information about the mode of interaction.
Ethidium (B1194527) Bromide Displacement Assay: This fluorescence-based assay can indicate if a compound intercalates into DNA by measuring the displacement of the fluorescent intercalator, ethidium bromide.
Viscometry: An increase in the viscosity of a DNA solution upon addition of a compound is a strong indicator of intercalation.
Enzyme Inhibition or Activation: Mechanistic Pathways
Investigating the effect of a compound on enzyme activity is a critical step in understanding its biological function.
Kinetic Characterization of Enzyme-Compound Interactions
Enzyme kinetics studies are performed to determine if a compound can inhibit or activate an enzyme and to elucidate the mechanism of this modulation.
Conceptual Approach: By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the compound, one can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). Changes in these parameters reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation.
Methodologies:
Spectrophotometric or Fluorometric Assays: These are common methods for continuously monitoring the progress of an enzymatic reaction by measuring the change in absorbance or fluorescence of a substrate or product over time.
Data Analysis: The data is typically plotted using methods such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots to determine the kinetic parameters and the mode of inhibition.
Hypothetical Enzyme Inhibition Data Table:
| Enzyme Target | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Not Determined | Data not available | Data not available | Data not available |
This table illustrates the type of data obtained from enzyme kinetic studies. No such data is available for this compound.
Identification of Active Site Interactions via Docking and Mutagenesis (Computational/In Vitro)
To understand how a compound interacts with an enzyme at the molecular level, computational and in vitro techniques are employed.
Conceptual Approach:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. It can identify potential hydrogen bonds and other interactions within the enzyme's active site.
Site-Directed Mutagenesis: This in vitro technique involves mutating specific amino acid residues in the enzyme's active site that are predicted to interact with the compound. A loss of binding or inhibitory activity in the mutant enzyme provides strong evidence for the importance of that residue in the interaction.
Methodologies:
Computational Modeling Software: Programs such as AutoDock, Glide, and GOLD are used for molecular docking simulations.
Recombinant Protein Expression and Mutagenesis Kits: These are used to produce the wild-type and mutant enzymes for kinetic analysis.
Investigation of Cellular Uptake and Intracellular Distribution Mechanisms
For a compound to have an intracellular effect, it must first cross the cell membrane.
Conceptual Approach: The mechanisms of cellular uptake can be passive (e.g., simple diffusion) or active (requiring energy and transporter proteins). Once inside the cell, the compound may localize to specific organelles.
Methodologies:
Cell-Based Assays: The concentration of the compound inside cells can be measured over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent probe, its uptake and intracellular localization can be visualized using confocal microscopy.
Membrane Permeability and Transport Protein Interactions
There is no specific data available in the scientific literature regarding the membrane permeability of this compound. Studies investigating its potential interactions with membrane transport proteins, such as uptake or efflux transporters, have not been identified. Consequently, its mechanisms of cellular entry and exit remain uncharacterized.
Subcellular Localization Studies (Microscopic techniques)
No studies utilizing microscopic techniques to determine the subcellular localization of this compound have been published. Therefore, information regarding its distribution within cellular compartments (e.g., cytoplasm, nucleus, mitochondria) is not available.
Biotransformation Pathways and Enzymatic Metabolism (Excluding Human Clinical Metabolism)
Research detailing the biotransformation and enzymatic metabolism of this compound in non-human systems is not present in the current body of scientific literature.
Identification of Enzymatic Metabolites and Their Formation Pathways
There are no published studies that identify the enzymatic metabolites of this compound or elucidate their formation pathways. The metabolic fate of this compound has not been reported.
In Vitro Metabolism Studies with Isolated Enzymes
No in vitro metabolism studies using isolated enzymes (such as cytochrome P450s, UGTs, or SULTs) to investigate the metabolism of this compound have been found in the scientific literature.
Modulation of Specific Cellular Signaling Pathways (Mechanistic Insights)
There is a lack of research on the effects of this compound on any specific cellular signaling pathways.
Investigation of Protein-Protein Interactions
No investigations into the potential protein-protein interactions of this compound have been reported. Data on its binding affinity to specific protein targets or its ability to modulate protein complexes is currently unavailable.
The absence of data across these fundamental areas of biochemical and molecular interaction highlights a significant gap in the scientific understanding of this compound. Future research would be necessary to elucidate its biological activity and mechanisms of action.
Receptor Agonism/Antagonism Mechanisms of this compound
Detailed research findings on the receptor agonism and antagonism mechanisms of the chemical compound this compound are not available in the current scientific literature.
Extensive searches of scholarly databases and scientific publications did not yield any specific studies investigating the interaction of this compound with any biological receptors. Consequently, there is no reported information regarding its potential agonistic or antagonistic activities, binding affinities, or mechanisms of action at the molecular level.
The absence of such data means that no information can be provided on which receptor systems this compound may interact with, whether it activates or inhibits receptor signaling, or the downstream cellular effects of such interactions.
Therefore, it is not possible to present data tables on binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for this compound. The scientific community has not yet published research that would elucidate these aspects of its pharmacological profile.
No Information Available for this compound
Following a comprehensive search for the chemical compound This compound , it has been determined that there is no readily available scientific literature or data corresponding to this specific molecule. Searches for its advanced applications, including its use in complex organic synthesis, as a chemical probe for biological systems, or in catalysis and materials science, did not yield any relevant results.
The provided search results pertain to related but structurally distinct compounds, such as isomers like 1-(2-Amino-5-hydroxyphenyl)propan-1-one or other amino acetophenone (B1666503) derivatives. Due to the strict requirement to focus solely on "this compound," and the absence of any information on this particular compound in the public domain, it is not possible to generate the requested article.
Therefore, the subsequent sections of the requested article outline—Utilization as a Precursor in Complex Organic Synthesis, Development as a Chemical Probe for Biological Systems, and Application in Catalysis and Materials Science—cannot be addressed. There is no research data to support a detailed discussion of its role as a building block for natural product synthesis, a scaffold for combinatorial chemistry libraries, its potential as a fluorescent or affinity labeling agent, or its utility in target identification and validation. Similarly, no information was found regarding its non-biological applications in catalysis or materials science.
Information regarding "this compound" is not available in publicly accessible scientific literature.
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a significant lack of published research and data on this specific molecule. Searches for its chemical properties, synthesis, and applications, including its potential roles in advanced chemical and analytical methodologies, did not yield any substantive scientific findings.
While a CAS Registry Number (1804402-13-8) is associated with this compound name, indicating its possible notation in chemical databases, there is no corresponding body of research available in the public domain. guidechem.com Consequently, it is not possible to provide a scientifically accurate and informative article based on the requested outline.
The specific areas of inquiry, including the compound's use as a ligand for metal-catalyzed reactions, its application in polymer or supramolecular material design, its function as a reference standard in chromatographic analysis, or its utility as a reagent for specific detection assays, remain unexplored in the available scientific literature.
Therefore, the generation of a detailed article strictly adhering to the provided structure and focusing solely on "this compound" cannot be fulfilled at this time due to the absence of foundational research on the compound. Any attempt to create content for the requested sections would result in speculation and would not meet the standards of scientific accuracy.
Future Directions and Emerging Research Avenues
Exploration of Asymmetric Synthesis for Chiral Analogs
The structure of 1-(3-Amino-5-hydroxyphenyl)propan-2-one is achiral. However, the development of synthetic routes to chiral analogs is a crucial future direction, given the central role of stereochemistry in pharmacology and materials science. chiralpedia.com The biological activity of a molecule can differ dramatically between its enantiomers, with one form providing therapeutic benefits while the other might be inactive or even detrimental. chiralpedia.com Therefore, establishing methods for enantioselective synthesis is paramount for exploring the full potential of this chemical scaffold. chiralpedia.comacs.org
Future research will likely focus on the asymmetric reduction of the ketone group to introduce a chiral alcohol, or the α-functionalization of the ketone to create a quaternary stereocenter. Methodologies could employ chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome. uvic.ca The synthesis of enantiomerically pure α-amino acids and their derivatives, for instance, is a well-established field that provides a roadmap for developing similar strategies for this compound's analogs. acs.orgnih.gov Techniques such as transition metal-catalyzed asymmetric hydrogenation, using complexes with chiral ligands, could be explored for the enantioselective reduction of the ketone or derived imines. acs.org Furthermore, organocatalysis, using small chiral organic molecules like derivatives of proline or cinchona alkaloids, presents a powerful alternative for creating chiral centers with high enantioselectivity. beilstein-journals.orgnih.gov Chiral phosphoric acids have also emerged as highly effective ligands in transition metal catalysis for enantioselective C-H functionalization, a technique that could be adapted to create chiral derivatives. nih.gov
| Target Chiral Analog | Potential Asymmetric Method | Key Catalyst/Reagent Type | Anticipated Outcome |
|---|---|---|---|
| (R/S)-1-(3-Amino-5-hydroxyphenyl)-2-hydroxypropane | Asymmetric Ketone Reduction | Noyori-type Ru-BINAP catalyst or Chiral Borane Reagents (CBS) | Enantiomerically enriched secondary alcohol |
| (R/S)-1-(3-Amino-5-hydroxyphenyl)-1-alkylpropan-2-one | Asymmetric α-Alkylation | Phase-Transfer Catalysis with Chiral Quaternary Ammonium Salts | Enantiomerically enriched α-quaternary ketone |
| Chiral amino acid derivative via Mannich reaction | Asymmetric Mannich Reaction | Chiral BINOL-derived aldehyde catalysts | Diastereo- and enantiomerically enriched β-amino ketone |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction
The planning and execution of organic synthesis is being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can accelerate the discovery of novel derivatives of this compound by predicting reaction outcomes, optimizing conditions, and proposing novel synthesis pathways. acs.orgnih.gov
Forward synthesis prediction models, often based on neural networks, can anticipate the major product of a reaction given the reactants and reagents. mit.edusemanticscholar.org This would be invaluable for screening potential new reactions for the target compound, saving significant time and resources by avoiding failed experiments in the lab. acs.org For example, an ML model trained on vast reaction databases could predict the regioselectivity of electrophilic aromatic substitution on the aminophenol ring under various conditions. rsc.org
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Forward Reaction Prediction | Predicting the major product and potential byproducts of a novel transformation. | Reduces trial-and-error experimentation; increases success rate of new reactions. nih.gov |
| Retrosynthesis Planning | Generating efficient, multi-step synthetic routes to complex analogs from simple precursors. | Accelerates the design of synthetic strategies for novel target molecules. engineering.org.cn |
| Condition Optimization | Recommending optimal catalysts, solvents, and temperatures for a desired reaction. | Minimizes time spent on reaction optimization; improves yields and selectivity. nih.gov |
| Stereoselectivity Prediction | Quantitatively predicting the enantiomeric excess (ee) for a planned asymmetric synthesis. | Guides the selection of chiral catalysts and conditions for synthesizing enantiopure analogs. bohrium.com |
Discovery of Novel Reactivity and Unprecedented Transformations
The unique combination of functional groups in this compound provides a rich platform for discovering novel chemical reactions and unprecedented molecular transformations. Research in this area would aim to expand the synthetic toolbox and generate molecular diversity from this core scaffold.
The aminophenol moiety is particularly ripe for exploration. While classical electrophilic substitutions are known, modern methods in C-H functionalization could enable direct and regioselective installation of new groups onto the aromatic ring, bypassing traditional multi-step sequences. researchgate.net For instance, developing catalytic systems for the ortho- or para-C-H functionalization relative to the existing groups could lead to rapid diversification. Recent advances in the synthesis of aminophenol derivatives include dehydrogenative approaches and copper-catalyzed cascade reactions, which create the aminophenol core through novel bond formations. mdpi.comnih.govnih.govresearchgate.net Similar innovative strategies could be used to build upon the this compound skeleton.
Furthermore, the interplay between the amino, hydroxyl, and ketone groups could be exploited in cascade or multicomponent reactions to build complex heterocyclic systems in a single step. For example, a Pictet-Spengler-type reaction could be envisioned, where the amino group reacts with an aldehyde, followed by cyclization onto the electron-rich aromatic ring, potentially leading to novel tetrahydroisoquinoline analogs. Photocatalysis and electrochemistry are also emerging as powerful tools for unlocking novel reactivity, and their application to this molecule could reveal transformations not achievable through traditional thermal methods. nih.gov
| Reaction Class | Functional Group(s) Involved | Potential Product Scaffold |
|---|---|---|
| Directed C-H Arylation | Aromatic C-H, Amino/Hydroxyl | Polysubstituted biaryl aminophenols |
| Intramolecular Cascade Cyclization | Amino, Ketone, Aromatic Ring | Novel nitrogen- and oxygen-containing heterocycles (e.g., benzoxazines) |
| Photoredox-Catalyzed Reaction | Entire Molecule | Unprecedented cross-coupling products or radical addition products |
| Multi-component Reaction | Amino, Ketone | Highly functionalized, complex acyclic or heterocyclic structures |
Elucidation of Advanced Mechanistic Details in Biological Interactions
Aminophenol derivatives are prevalent in biologically active compounds and pharmaceuticals. nih.govresearchgate.net Should this compound or its analogs demonstrate biological activity, a critical future direction would be the detailed elucidation of their mechanism of action at the molecular level. This goes beyond simple screening to understand precisely how the molecule interacts with its biological target(s). nih.gov
Advanced biophysical and computational techniques would be central to this effort. If a protein target is identified, techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-resolution structures of the compound bound to the protein, revealing specific hydrogen bonds, hydrophobic interactions, and other binding determinants. Computational methods, such as molecular docking and molecular dynamics simulations, can predict binding poses and rationalize structure-activity relationships (SAR), guiding the design of more potent and selective analogs. mdpi.com
Furthermore, studying the compound's effect on cellular pathways using transcriptomics and proteomics can provide a broader view of its biological impact. nih.gov For example, gene expression profiling can help identify the molecular pathways perturbed by the compound, offering clues to its mechanism and potential off-target effects. nih.gov Understanding these intricate details is essential for translating a biologically active "hit" compound into a validated chemical probe or a potential therapeutic lead. researchgate.net
| Technique | Type of Information Provided | Purpose |
|---|---|---|
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-protein complex. | Visualize the precise binding mode and key interactions with the target. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kd). | Quantify the binding affinity and thermodynamic driving forces. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the compound in the binding site over time. | Assess the stability of the binding pose and identify key dynamic interactions. |
| RNA-Sequencing (Transcriptomics) | Changes in global gene expression in cells upon treatment. | Identify affected biological pathways and potential mechanisms of action. |
Development of Next-Generation Chemical Biology Tools and Probes
Beyond direct therapeutic potential, small molecules like this compound are excellent starting points for the development of chemical probes—specialized tools designed to study and manipulate biological systems. mskcc.org Creating a "toolbox" of probes from this scaffold would be a significant contribution to chemical biology.
One promising avenue is the development of fluorescent probes. The aminophenol core is a component of several fluorophores. By strategically modifying the structure—for example, through cyclization or conjugation—it may be possible to create novel fluorescent dyes. These probes could be designed to report on specific aspects of the cellular environment, such as pH, polarity, or the presence of specific metal ions or reactive oxygen species.
Another key area is the synthesis of affinity-based probes to identify the cellular targets of bioactive analogs. frontiersin.org This typically involves appending a photoreactive group and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) to the core structure. Upon binding to its target protein(s) in a cell lysate or live cell, the probe can be permanently cross-linked by UV light, and the tagged protein can then be isolated and identified using mass spectrometry. This is a powerful, unbiased method for target deconvolution. The development of such probes requires modular synthetic approaches that allow for the easy attachment of various functional handles. frontiersin.orgolemiss.edu
| Probe Type | Required Structural Modification | Potential Application |
|---|---|---|
| Fluorescent Sensor | Incorporate the scaffold into a larger, rigidified π-system sensitive to environmental changes. | Live-cell imaging of microviscosity, pH, or specific analytes. |
| Affinity-Based Probe | Attach a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin, alkyne). | Unbiased identification of protein targets in complex biological systems (proteomics). |
| Covalent Inhibitor | Incorporate a mildly electrophilic "warhead" (e.g., acrylamide) at a suitable position. | Irreversible and highly specific inhibition of a target enzyme for functional studies. |
| Degrader Molecule (PROTAC) | Link the molecule to a known E3 ligase binder via a flexible linker. | Induce the targeted degradation of a specific protein rather than just inhibiting it. |
Q & A
Q. What are the established synthetic routes for 1-(3-Amino-5-hydroxyphenyl)propan-2-one, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Mannich reactions. For example:
Friedel-Crafts Approach : React 3-amino-5-hydroxyphenol with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
Mannich Reaction : Condense acetophenone derivatives with formaldehyde and ammonia derivatives in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino/hydroxy groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yield correlates with stoichiometric control of the amino group, which is prone to side reactions .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Acylation | AlCl₃ | Dichloromethane | 0–25 | 60–75 |
| Mannich | NH₄OAc | DMF | 60 | 50–65 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm, split due to substituents), a ketone-proximal methyl group (δ 2.1–2.3 ppm, singlet), and broad peaks for -NH₂/-OH (δ 4.5–5.5 ppm) .
- IR : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and -NH/-OH (~3300 cm⁻¹).
- MS : Molecular ion peak at m/z 179 (C₉H₁₁NO₂⁺), with fragmentation patterns reflecting loss of -COCH₃ or -NH₂ groups .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., tautomeric equilibria affecting -NH₂/-OH signals) .
- Step 2 : Use solvent-effect modeling (PCM) to account for hydrogen bonding in experimental conditions. Adjust computational parameters (e.g., hybrid functionals like M06-2X) to better match observed peaks .
- Step 3 : Validate via variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism) .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Methodological Answer :
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Variables : Yield, purity (HPLC area %).
- DoE Workflow :
Screening : Use a Plackett-Burman design to identify critical factors.
Optimization : Apply a Central Composite Design (CCD) to refine conditions.
- Outcome : For Mannich reactions, optimal conditions may involve 1.2 eq. NH₄OAc, 70°C, and 12 hr reaction time, achieving >80% yield .
Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?
- Methodological Answer :
- Challenges : Polymorphism due to hydrogen bonding (NH/OH groups) and hygroscopicity. Use slow evaporation (acetonitrile/water) to grow single crystals.
- SHELX Workflow :
Data Collection : High-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å).
Structure Solution : SHELXT for phase problem resolution via intrinsic phasing.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
